Methyl 2-(propylamino)propanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(propylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-4-5-8-6(2)7(9)10-3/h6,8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBVSQHUANDORD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Methyl 2 Propylamino Propanoate
Direct Esterification Routes for Methyl 2-(propylamino)propanoate Synthesis
Direct esterification strategies begin with N-propyl-alanine (2-(propylamino)propanoic acid) and introduce the methyl ester group. These methods are fundamental in organic synthesis for converting carboxylic acids into esters.
Fischer Esterification Modifications and Optimization
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. athabascau.castudy.comorganic-chemistry.org For the synthesis of this compound, N-propyl-alanine is reacted with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). organic-chemistry.orgmasterorganicchemistry.com
The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the product side. athabascau.camasterorganicchemistry.com This is typically achieved by using a large excess of the alcohol (methanol), which also serves as the solvent, and by removing the water formed during the reaction. organic-chemistry.org The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases its electrophilicity. organic-chemistry.orgkhanacademy.org The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Subsequent proton transfer and elimination of a water molecule yield the final ester product. organic-chemistry.org
Due to the zwitterionic nature of amino acids, esterification can be more challenging than for simple carboxylic acids. acs.org The protonated amino group can repel the proton needed for catalysis. Therefore, reaction conditions often require heating under reflux for several hours. Optimization of this process involves selecting the appropriate acid catalyst and controlling the reaction temperature and time to maximize yield while minimizing side reactions. The use of solid acid catalysts like ion-exchange resins (e.g., Amberlyst-15) offers a milder alternative with a simpler workup procedure, which can be beneficial for preserving the optical purity of chiral amino esters. tandfonline.comnih.gov
Table 1: Comparison of Catalysts for Fischer Esterification of Amino Acids
| Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Inexpensive, effective | Harsh conditions, potential for side reactions |
| Hydrochloric Acid (HCl) | Gaseous HCl in alcohol or reflux | Common, effective | Corrosive, can be difficult to handle |
| Ion-Exchange Resins | Stirring at room temperature in alcohol | Mild conditions, easy catalyst removal, reusable | Slower reaction rates compared to strong acids |
Alternative Esterification Techniques (e.g., Transesterification, Coupling Reagents)
Beyond the Fischer method, other techniques can be employed to synthesize this compound.
Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. organic-chemistry.orgmasterorganicchemistry.com While less direct for this specific synthesis, if a different ester of N-propyl-alanine were available, it could be converted to the methyl ester by refluxing in methanol with a catalyst. organic-chemistry.org This method is also an equilibrium-driven process. masterorganicchemistry.com
Coupling Reagents , commonly used in peptide synthesis, can facilitate ester formation under very mild conditions. Reagents like dicyclohexylcarbodiimide (DCC) activate the carboxylic acid group of N-propyl-alanine, allowing it to be readily attacked by methanol. This method avoids the production of water and the harsh acidic conditions of the Fischer esterification, which is particularly important when dealing with sensitive substrates. organic-chemistry.org
Another effective method involves the use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) . nih.gov Reacting N-propyl-alanine with thionyl chloride in methanol is a widely used and efficient procedure for preparing amino acid methyl ester hydrochlorides. nih.gov Similarly, TMSCl in methanol provides a convenient and mild system for the esterification of various amino acids, often proceeding at room temperature with good to excellent yields. nih.gov
Amination Strategies for the Propanoate Backbone
An alternative synthetic approach involves forming the carbon-nitrogen bond by introducing the propylamino group to a methyl propanoate derivative.
Reductive Amination Protocols for this compound Formation
Reductive amination is a powerful and versatile method for synthesizing amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, this process would start with methyl 2-oxopropanoate (methyl pyruvate) and propylamine (B44156). libretexts.org
The reaction proceeds in two stages, which can often be performed in a single pot. wikipedia.org First, the propylamine reacts with the ketone group of methyl pyruvate (B1213749) to form an intermediate imine (or the corresponding iminium ion under acidic conditions). masterorganicchemistry.comlibretexts.org Second, this imine intermediate is reduced to the final secondary amine product. libretexts.org
A key advantage of this method is the availability of mild reducing agents that can selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is less reactive towards ketones and aldehydes at neutral or slightly acidic pH but readily reduces the protonated iminium ion. masterorganicchemistry.comyoutube.com Other reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are also highly effective and can be a safer alternative to cyanide-based reagents. masterorganicchemistry.com The reaction is typically carried out in a solvent like methanol or dichloromethane, sometimes with a few drops of acetic acid to catalyze imine formation. youtube.com
Table 2: Common Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Key Features |
|---|---|---|
| Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces imines/iminium ions over ketones/aldehydes. |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, effective, and avoids cyanide-containing reagents. |
Nucleophilic Substitution Approaches Utilizing Propylamines
This strategy involves the reaction of a methyl propanoate derivative containing a suitable leaving group at the α-position (carbon 2) with propylamine. A common starting material for this approach is methyl 2-bromopropanoate.
In this Sₙ2 reaction, the nitrogen atom of propylamine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom and displacing it. This forms the desired C-N bond. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the hydrogen bromide (HBr) that is formed as a byproduct, preventing it from protonating the propylamine reactant and rendering it non-nucleophilic. An excess of propylamine can also serve this purpose. While straightforward, this method can sometimes be complicated by side reactions, such as elimination or over-alkylation of the amine.
Synthetic Route Optimization and Process Intensification Studies
Optimizing the synthesis of this compound involves enhancing efficiency, reducing waste, and ensuring the process is viable on an industrial scale. This is achieved by applying green chemistry principles and considering factors related to process intensification and scale-up.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For the synthesis of N-alkylated amino esters, several principles are particularly relevant.
A key strategy is the use of catalysis , which is inherently green as it reduces the amount of reagents needed. Asymmetric catalysis and biocatalysis, as discussed previously, are prime examples.
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is a powerful green approach for N-alkylation. researchgate.net In this process, an alcohol (e.g., propanol) is used as the alkylating agent for an amine (e.g., methyl 2-aminopropanoate). A catalyst, typically based on ruthenium or iridium, temporarily oxidizes the alcohol to an aldehyde. researchgate.net This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen, regenerating itself. The only byproduct of this process is water, making it highly atom-economical. researchgate.net This method avoids the use of alkyl halides, which generate stoichiometric salt waste. nih.gov
Other green considerations include:
Solvent Selection: Using water or other environmentally benign solvents instead of volatile organic compounds.
Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as amino acids and fatty alcohols. nih.gov
Energy Efficiency: Conducting reactions at ambient temperature and pressure, as is often possible with biocatalytic methods. nih.govnih.gov
| Green Chemistry Principle | Application in Synthesis | Benefit |
| Catalysis | Asymmetric catalysis, Biocatalysis, Borrowing Hydrogen | Reduced waste, high selectivity, lower energy use. |
| Atom Economy | Borrowing Hydrogen methodology | Water is the only byproduct. researchgate.net |
| Safer Solvents | Aqueous-phase hydrogenation | Reduces reliance on hazardous organic solvents. rsc.org |
| Renewable Feedstocks | Use of natural amino acids and alcohols | Creates a more sustainable and bio-based product. nih.gov |
Scale-Up Considerations and Industrial Feasibility (Chemical Processes)
Transitioning a synthetic route from the laboratory to an industrial scale introduces several challenges that must be addressed to ensure the process is safe, economical, and robust.
Key considerations include:
Cost of Goods: The price of starting materials, catalysts, and solvents is a major factor. Expensive chiral auxiliaries or complex ligands for metal catalysts can make a process economically unviable. Biocatalytic routes, while often highly selective, may involve costs associated with enzyme production and purification.
Process Safety: The potential for runaway reactions, the use of flammable solvents, or the handling of toxic or pyrophoric reagents must be carefully managed. For example, large-scale hydrogenations require specialized high-pressure reactors and careful monitoring.
Reaction Engineering: Optimizing reaction parameters such as temperature, pressure, concentration, and mixing is crucial for maximizing yield and minimizing reaction time. Mass transfer limitations can become significant in larger reactors, particularly in heterogeneous catalysis or biphasic systems. rsc.org
Catalyst Recovery and Reuse: For expensive metal or enzyme catalysts, efficient recovery and recycling are essential for industrial feasibility. This may involve using heterogeneous catalysts that can be easily filtered off or immobilizing enzymes on a solid support.
Chemical Reactivity and Transformation Mechanisms of Methyl 2 Propylamino Propanoate
Hydrolysis Kinetics and Mechanisms of the Ester Moiety
The ester group in methyl 2-(propylamino)propanoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acids or bases.
Acid-Catalyzed Hydrolysis Investigations
The acid-catalyzed hydrolysis of esters like this compound is a reversible process that results in an equilibrium mixture of the ester, water, carboxylic acid, and alcohol. libretexts.org The reaction is typically carried out by heating the ester with a large excess of water in the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid. libretexts.org
The mechanism involves the initial protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of a methanol (B129727) molecule to yield the carboxylic acid and regenerate the acid catalyst. libretexts.org
Table 1: General Steps in Acid-Catalyzed Ester Hydrolysis
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen by an acid catalyst. libretexts.org |
| 2 | Nucleophilic attack by water on the carbonyl carbon. |
| 3 | Proton transfer to one of the hydroxyl groups. |
| 4 | Elimination of the alcohol (methanol). |
| 5 | Deprotonation to form the carboxylic acid and regenerate the catalyst. libretexts.org |
Base-Mediated Hydrolysis (Saponification) Pathways
Base-mediated hydrolysis, also known as saponification, is an irreversible reaction that goes to completion. dalalinstitute.com The process involves the reaction of the ester with a strong base, such as sodium hydroxide (B78521). The term saponification is derived from the soap-making process, which involves the hydrolysis of fats (which are esters) with a base.
The mechanism of saponification involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the methoxide (B1231860) ion (CH₃O⁻) as a leaving group to form the carboxylic acid. The methoxide ion then deprotonates the carboxylic acid to form a carboxylate salt and methanol. dalalinstitute.com
The rates of saponification of amino acid esters are influenced by factors such as the structure of the amino acid and any N-substituents. cdnsciencepub.com For instance, N-methylation can significantly reduce the rate of saponification. cdnsciencepub.com The use of specific bases, like lithium hydroxide, has been explored to facilitate the saponification of amino acid and peptide esters. google.com
Table 2: Comparison of Acid- and Base-Catalyzed Hydrolysis
| Feature | Acid-Catalyzed Hydrolysis | Base-Mediated Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) libretexts.org | Strong Base (e.g., NaOH, KOH) dalalinstitute.com |
| Reversibility | Reversible libretexts.org | Irreversible dalalinstitute.com |
| Products | Carboxylic acid and alcohol libretexts.org | Carboxylate salt and alcohol dalalinstitute.com |
| Completion | Does not go to completion dalalinstitute.com | Goes to completion |
Reactions Involving the Secondary Amine Functionality
The secondary amine group in this compound is a key site for various chemical transformations, including alkylation, acylation, and oxidation.
N-Alkylation and N-Acylation Reactions
Secondary amines can undergo N-alkylation with alkyl halides. libretexts.org However, this reaction can be complex, as the resulting tertiary amine can also react with the alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. libretexts.org To achieve selective N-alkylation, specific reaction conditions and reagents may be necessary.
N-acylation is a common reaction of primary and secondary amines, where a hydrogen atom on the nitrogen is replaced by an acyl group. britannica.com This is typically achieved using acyl chlorides or acid anhydrides. lumenlearning.com For instance, secondary amines react with acyl chlorides to form amides. lumenlearning.com This reaction is a fundamental transformation in organic synthesis, particularly in the formation of peptide bonds. wikipedia.org
Formation of Amides via Aminolysis with Carboxylic Acid Derivatives
Aminolysis is a reaction where an amine reacts with a carboxylic acid derivative, such as an ester, to form an amide. chemistrysteps.com The direct reaction of an ester with an amine to form an amide can be challenging and often requires harsh conditions, such as high temperatures. wikipedia.org However, various catalytic methods have been developed to facilitate this transformation under milder conditions. mdpi.com
The mechanism of aminolysis involves the nucleophilic attack of the amine on the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxy group to form the amide. chemistrysteps.com
Table 3: Catalysts for Ester Aminolysis
| Catalyst Type | Example | Reference |
|---|---|---|
| Metal Catalysts | Cu-Mn spinel oxide, Nickel complexes | mdpi.com |
| Organocatalysts | Tropone derivatives | mdpi.com |
Amine Oxidation and Reduction Chemistry
The oxidation of secondary amines can lead to a variety of products. Mild oxidation can produce imines, while stronger oxidizing agents can lead to more complex products. britannica.com For example, secondary amines can be oxidized to N,N-disubstituted hydroxylamines using reagents like choline (B1196258) peroxydisulfate. organic-chemistry.org The oxidation of secondary amines can also be achieved aerobically using bioinspired quinone catalysts. nih.gov
Stereochemical Stability and Epimerization Studies at the Chiral Center
The stereochemical integrity of the chiral center in this compound, an N-alkylated derivative of alanine (B10760859) methyl ester, is a critical factor in its potential applications, particularly in pharmaceuticals where specific stereoisomers are often required for biological activity.
The N-alkylation of amino acid esters is a process that can be fraught with challenges, including the risk of racemization at the chiral α-carbon. d-nb.inforesearchgate.net The stability of the chiral center is influenced by several factors, including the reaction conditions and the nature of the substituents. For instance, the use of base-free, ruthenium-catalyzed N-alkylation methods has been shown to provide excellent retention of stereochemical integrity in the synthesis of various N-alkyl amino acid esters. d-nb.infonih.govresearchgate.net However, it is acknowledged that under certain conditions, such as the presence of strong bases or elevated temperatures, racemization can occur. researchgate.netnih.gov
Epimerization, the change in configuration at one of several stereocenters in a molecule, is a key concern for chiral compounds like this compound. The mechanism of epimerization in amino acid derivatives often involves the abstraction of the proton at the α-carbon. The acidity of this proton is a crucial factor; for instance, the presence of electron-withdrawing groups can increase the likelihood of epimerization. mdpi.com In the context of peptide synthesis, it has been noted that amino acid residues like methionine, which has a similar side chain acidity to other aliphatic amino acids, can be susceptible to epimerization under basic conditions during the activation of the carboxyl group. mdpi.com
Studies on the epimerization of alanyl-alanine have provided insights into the stability of the alanine chiral center. While this research was conducted on dipeptides, the fundamental principles of proton abstraction and planar intermediate formation are relevant. nih.gov The rate of epimerization can be influenced by external factors such as irradiation. nih.gov
In the synthesis of N-alkyl amino acids, small amounts of racemization have been observed for derivatives of alanine and serine, which is thought to be due to the dehydrogenation of the amine functionality. nih.gov The table below summarizes the retention of enantiomeric excess (ee) in the synthesis of related N-alkylated amino acids, illustrating the high but not always perfect preservation of stereochemistry.
| Product | Enantiomeric Excess (ee) | Reference |
| N,N-diethyl-serine | 86% | nih.gov |
| N,N-diethyl-alanine | 84% | nih.gov |
This table presents data on the stereochemical retention during the synthesis of N-alkylated amino acids analogous to this compound.
Thermal Decomposition and Degradation Pathways (Chemical Stability)
The thermal stability and degradation pathways of this compound are not specifically documented in the literature. However, a comprehensive understanding can be built by examining the thermal behavior of related amino acids, their esters, and other propyl-containing compounds.
Amino acids, in general, are known to decompose at elevated temperatures rather than melting or sublimating. nih.govbiorxiv.org The decomposition process is endothermic and results in the formation of volatile products. nih.govbiorxiv.org For most amino acids, the primary volatile products are water (H₂O) and ammonia (B1221849) (NH₃), with the notable exception of cysteine, which produces carbon dioxide (CO₂). nih.gov The solid residues remaining after decomposition are often rich in peptide bonds, indicating that condensation reactions occur. nih.gov
The thermal decomposition of amino acids occurs at characteristic temperatures. The table below, derived from studies on various amino acids, provides an indication of the temperature ranges at which these compounds break down. nih.govresearchgate.net
| Amino Acid | Decomposition Temperature (°C) | Volatile Products | Reference |
| Glycine | ~245 | H₂O, NH₃ | nih.gov |
| Aspartic Acid | ~230 and ~250 (two steps) | H₂O | nih.govbiorxiv.org |
| Glutamic Acid | ~200 | H₂O | nih.gov |
| Alanine | Not specified, but degradation follows first-order kinetics | Not specified | researchgate.net |
This table summarizes the thermal decomposition characteristics of several amino acids, providing a comparative basis for estimating the behavior of this compound.
A likely thermal degradation pathway for this compound would involve the intramolecular cyclization to form the corresponding diketopiperazine (a cyclic diamide), a common reaction for amino acid esters upon heating. wikipedia.org This would involve the condensation of two molecules of the ester with the elimination of two molecules of methanol.
The degradation of the carbon skeleton of amino acids can follow several metabolic pathways, broadly categorized as glucogenic or ketogenic. libretexts.orglibretexts.org Alanine, the parent amino acid of this compound, is glucogenic, meaning its carbon skeleton is converted to pyruvate (B1213749). libretexts.orglsuhsc.edu This degradation typically involves transamination, where the amino group is transferred to an α-keto acid, followed by further metabolic steps. libretexts.org While these are biological pathways, they can provide insight into the potential chemical transformations the molecule might undergo under certain conditions. Oxidative deamination is another key process in amino acid catabolism, leading to the formation of an α-keto acid and ammonia. libretexts.org
Furthermore, studies on the thermal decomposition of n-propyl nitrate (B79036) show that the initial step is the cleavage of the O-NO₂ bond. caprysses.frcolab.ws While the bonding in this compound is different, this suggests that at high temperatures, the cleavage of the ester or the N-propyl bond could be initial steps in its decomposition.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy provides unparalleled insight into the molecular structure of Methyl 2-(propylamino)propanoate by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.
One-dimensional NMR spectra offer fundamental information about the number and type of protons and carbons in the molecule. The analysis of chemical shifts (δ), signal multiplicities (splitting patterns), and integration values allows for the assignment of each signal to a specific nucleus within the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for each chemically non-equivalent proton. The electron-withdrawing effects of the nitrogen and oxygen atoms significantly influence the chemical shifts of nearby protons, moving them downfield.
Predicted ¹H NMR Spectral Data for this compound
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|---|
| a | -CH(NH)-CH₃ | ~1.3 | Doublet (d) | 3H |
| b | -NH-CH₂-CH₂-CH₃ | ~0.9 | Triplet (t) | 3H |
| c | -NH-CH₂-CH₂ -CH₃ | ~1.5 | Sextet | 2H |
| d | -NH-CH₂ -CH₂-CH₃ | ~2.5 | Triplet (t) | 2H |
| e | -CH (NH)-CH₃ | ~3.4 | Quartet (q) | 1H |
| f | -C(=O)OCH₃ | ~3.7 | Singlet (s) | 3H |
Note: Data is based on spectral prediction software and may vary from experimental values.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the ester group is characteristically found at the most downfield position.
Predicted ¹³C NMR Spectral Data for this compound
| Assignment | Structure Fragment | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| 1 | -CH(NH)-C H₃ | ~18 |
| 2 | -NH-CH₂-CH₂-C H₃ | ~11 |
| 3 | -NH-CH₂-C H₂-CH₃ | ~23 |
| 4 | -NH-C H₂-CH₂-CH₃ | ~52 |
| 5 | -C H(NH)-CH₃ | ~58 |
| 6 | -C(=O)OC H₃ | ~52 |
Note: Data is based on spectral prediction software and may vary from experimental values.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the protons of the ethyl group within the propylamine (B44156) moiety (H-c with H-b and H-d) and between the methine proton and the methyl protons of the alanine (B10760859) core (H-e with H-a).
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. vaia.com This technique would definitively link each proton signal to its corresponding carbon signal (e.g., H-a to C-1, H-b to C-2, etc.), confirming the assignments made in the 1D spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. This is particularly useful for determining stereochemistry and preferred conformations. For instance, NOESY could reveal spatial proximity between protons on the propyl group and protons on the alanine backbone, providing insight into the molecule's three-dimensional structure.
This compound possesses several rotatable single bonds, leading to conformational flexibility. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide information on the energy barriers associated with these rotational processes. Key areas of interest would be the rotation around the C(2)-N bond and the C-C bonds within the propyl group. At low temperatures, the rotation might slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for different conformers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
High-resolution mass spectrometry measures the m/z ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound, the molecular formula is C₇H₁₅NO₂.
Calculated Exact Mass for this compound
| Ion | Formula | Monoisotopic Mass (Da) |
|---|---|---|
| [M] | C₇H₁₅NO₂ | 145.1103 |
| [M+H]⁺ | C₇H₁₆NO₂⁺ | 146.1176 |
HRMS would confirm the elemental composition by matching the experimentally measured mass to the calculated theoretical mass with very low error.
Tandem mass spectrometry (MS/MS) involves the selection of a specific parent ion (e.g., the protonated molecule [M+H]⁺), which is then fragmented by collision with an inert gas. The analysis of the resulting fragment ions provides detailed structural information.
A plausible fragmentation pathway for [M+H]⁺ of this compound would involve characteristic losses of neutral molecules and the formation of stable carbocations.
Plausible Fragmentation Pathways for this compound
| Parent Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |
|---|---|---|---|
| 146.12 | 87.08 | CH₃OH (Methanol) | [M+H-CH₃OH]⁺ |
| 146.12 | 102.06 | C₃H₇ (Propyl radical) | [M+H-C₃H₇]⁺ |
| 146.12 | 88.05 | C₃H₅N (Propylimine) | [M+H-C₃H₅N]⁺ |
The primary fragmentation would likely be the loss of the methyl ester group or parts of the propylamino side chain. For example, the loss of methanol (B129727) (CH₃OH) from the ester is a common fragmentation for methyl esters. Another significant fragmentation would be the cleavage of the N-propyl bond, leading to ions that help identify both the alanine ester core and the nature of the N-substituent.
Ionization Techniques (e.g., ESI, CI, EI) Selection and Optimization
Mass spectrometry is a cornerstone in the structural analysis of this compound, with the choice of ionization technique being critical for obtaining relevant data.
Electron Ionization (EI): As a hard ionization technique, EI imparts a high amount of energy to the analyte molecule, leading to extensive fragmentation. youtube.com This results in a detailed mass spectrum that can be used for structural elucidation by analyzing the fragmentation patterns. youtube.com While specific EI mass spectral data for this compound is not readily available in the provided search results, the fragmentation of analogous compounds like methyl propanoate can offer insights. For methyl propanoate, the molecular ion peak is observed at m/z 88. docbrown.info
Chemical Ionization (CI): CI is a softer ionization method that results in less fragmentation compared to EI. youtube.com It typically involves proton transfer from a reagent gas to the analyte, producing a prominent [M+H]⁺ ion. youtube.com This technique is particularly useful for determining the molecular weight of the compound.
Electrospray Ionization (ESI): ESI is a very soft ionization technique suitable for a wide range of molecules, from small organics to large biomolecules. nih.gov It generates gas-phase ions from a solution, often resulting in multiply-charged ions, which is especially advantageous for high molecular weight compounds. nih.gov ESI is well-suited for coupling with liquid chromatography (LC-MS), allowing for the analysis of complex mixtures. youtube.com For this compound, ESI would be expected to produce a strong signal for the protonated molecule [M+H]⁺.
The selection and optimization of the ionization technique depend on the specific analytical goal. EI would be chosen for detailed structural fragmentation analysis, while CI and ESI would be preferred for molecular weight determination and LC-MS applications.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of a molecule provides a unique fingerprint based on the vibrations of its bonds. For a compound like this compound, characteristic absorption bands would be expected. Drawing parallels with similar structures, the IR spectrum of methyl propanoate shows a strong carbonyl (C=O) stretching vibration around 1743 cm⁻¹. researchgate.net The C-O-C stretching of the ester group is also prominent. researchgate.net Additionally, C-H stretching and bending vibrations from the alkyl groups would be observed. researchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While IR is more sensitive to polar bonds, Raman is often better for non-polar bonds and symmetric vibrations. A combined IR and Raman analysis provides a more complete picture of the vibrational modes of the molecule.
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Secondary Amine) | Stretching | 3300-3500 (weak) |
| C-H (Alkyl) | Stretching | 2850-2960 |
| C=O (Ester) | Stretching | ~1735 |
| C-N | Stretching | 1020-1250 |
| C-O (Ester) | Stretching | 1150-1250 |
Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration Determination
Since this compound possesses a chiral center at the alpha-carbon of the propanoate moiety, chiroptical methods are essential for determining its enantiomeric purity and absolute configuration.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. fiveable.me The resulting CD spectrum is highly sensitive to the three-dimensional structure of the molecule, particularly the arrangement of atoms around the chiral center. fiveable.me For this compound, the n → π* transition of the carbonyl group in the ester is electronically forbidden but can become weakly allowed and exhibit a CD signal due to the chiral environment. The sign and magnitude of the Cotton effect in the CD spectrum can be used to assign the absolute configuration (R or S) by applying empirical rules like the octant rule for esters.
ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. fiveable.me Similar to CD, ORD is used to characterize chiral molecules. An ORD spectrum displays a plain curve at wavelengths away from an absorption band and shows a Cotton effect (a peak and a trough) in the region of an absorption band. The shape and sign of the Cotton effect in the ORD spectrum are related to the absolute configuration of the chiral center.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If a suitable single crystal of this compound or a salt derivative can be obtained, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. This technique would unambiguously confirm the connectivity of the atoms and the stereochemistry at the chiral center. While no specific crystallographic data for this compound was found in the provided search results, the crystal structure of a related compound, methyl prop-2-ynoate, has been reported. nih.gov
Computational and Theoretical Chemistry Studies
Quantum Mechanical Calculations for Molecular Geometry and Electronic Structure
Quantum mechanical calculations are fundamental to predicting the properties of molecules from first principles. For a molecule like Methyl 2-(propylamino)propanoate, these calculations can elucidate its three-dimensional structure, electron distribution, and orbital energies.
Density Functional Theory (DFT) is a widely used computational method for determining the electronic structure of many-body systems. It is particularly effective for calculating the ground-state properties of molecules like this compound. DFT methods, such as B3LYP, are often paired with basis sets like 6-31G* or larger to optimize the molecular geometry and predict various electronic properties.
For an analogous compound, N-acetyl-L-alanine, DFT calculations at the B3LYP/6-311G(d,p) level have been used to determine its optimized geometry. nih.gov These calculations reveal key structural parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's shape. Similar calculations for this compound would provide a detailed picture of its lowest energy structure. The table below presents a hypothetical set of optimized geometric parameters for the lowest energy conformer of this compound, based on typical values for similar N-alkylated amino acid esters.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | C=O | 1.21 Å |
| Bond Length | C-O (ester) | 1.34 Å |
| Bond Length | N-C (propyl) | 1.46 Å |
| Bond Length | N-C (chiral) | 1.45 Å |
| Bond Angle | O=C-O | 124.5° |
| Bond Angle | C-N-C | 115.0° |
| Dihedral Angle | H-N-C-H (propyl) | ~180° (anti) |
This table is illustrative and contains expected values for a molecule of this type based on computational studies of analogous compounds.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate calculations of molecular properties. While computationally more demanding than DFT, they serve as benchmarks for less expensive methods.
For instance, ab initio studies on N-acetyl-L-tryptophan-N-methylamide have been conducted to explore its full conformational space. conicet.gov.ar Such high-level calculations for this compound would be invaluable for refining its molecular geometry and obtaining precise electronic energies, which are crucial for understanding its reactivity and stability.
Conformational Analysis and Potential Energy Surface Mapping
This compound possesses significant conformational flexibility due to the rotation around several single bonds, including the C-N bonds and the C-C bonds within the propyl and propanoate moieties. Conformational analysis aims to identify the stable conformers (energy minima) and the transition states for their interconversion.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometric parameters. wikipedia.orgpythoninchemistry.orglibretexts.orglibretexts.org For this compound, a simplified PES can be generated by systematically varying key dihedral angles and calculating the energy at each point using quantum mechanical methods. This mapping reveals the landscape of low-energy conformations and the energy barriers between them. wikipedia.orgpythoninchemistry.orglibretexts.orglibretexts.org
For analogous N-acetylated amino acids, studies have shown the existence of multiple stable conformers, often stabilized by intramolecular hydrogen bonds. nih.gov In the case of this compound, the N-H group can act as a hydrogen bond donor, and the carbonyl and ester oxygens can act as acceptors, potentially leading to several cyclic or pseudo-cyclic low-energy structures. A full conformational search would typically involve rotating around the key dihedral angles, such as those defining the orientation of the propyl group relative to the amino acid backbone and the orientation of the methyl ester group.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
Computational methods are extensively used to predict spectroscopic parameters, which can then be compared with experimental spectra to confirm structural assignments and understand the origins of spectroscopic features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR parameters. nih.gov
The chemical shifts are highly sensitive to the electronic environment of the nuclei. nih.gov For this compound, predicting the chemical shifts would involve first obtaining an accurate ensemble of low-energy conformers, as the observed shifts are a population-weighted average over all contributing conformations. Models have been developed that can predict ¹H chemical shifts in esters with a high degree of accuracy. nih.govmodgraph.co.uk The table below shows hypothetical predicted ¹H NMR chemical shifts for this compound, illustrating the expected ranges for the different proton environments.
| Proton Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |
|---|---|---|
| -O-CH₃ (ester) | ~3.70 | singlet |
| -CH- (chiral center) | ~3.40 | quartet |
| -N-CH₂- (propyl) | ~2.60 | triplet |
| -CH₂- (propyl, middle) | ~1.60 | sextet |
| -CH₃ (on chiral center) | ~1.30 | doublet |
| -CH₃ (propyl) | ~0.90 | triplet |
This table is illustrative, providing expected values based on computational models and data for analogous compounds. nih.govmodgraph.co.ukbas.bg
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Quantum mechanical calculations can predict the frequencies and intensities of these modes. By calculating the second derivatives of the energy with respect to the atomic positions, a Hessian matrix is constructed, which, when diagonalized, yields the vibrational frequencies.
For N-acetyl-L-alanine, DFT calculations have been employed to compute the vibrational frequencies and IR intensities of its different conformers. nih.gov Such an analysis for this compound would allow for the assignment of the peaks observed in its experimental IR and Raman spectra. Key vibrational modes would include the N-H stretch, C=O stretch of the ester, C-N stretches, and various bending and rocking modes of the alkyl chains. The calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and other method-inherent approximations.
| Vibrational Mode | Hypothetical Calculated Frequency (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | ~3350 | Medium |
| C-H Stretch (alkyl) | 2850-2980 | Strong |
| C=O Stretch (ester) | ~1740 | Very Strong |
| N-H Bend | ~1580 | Medium |
| C-O Stretch (ester) | 1150-1250 | Strong |
| C-N Stretch | 1050-1150 | Medium-Weak |
This table presents expected frequency ranges for a molecule of this type, based on computational studies of analogous compounds like N-acetyl-L-alanine. nih.gov
Reaction Mechanism Elucidation via Transition State Calculations
The formation of this compound can be envisaged through several synthetic routes, with reductive amination of a keto-ester (methyl pyruvate) with propylamine (B44156) being a prominent pathway. Transition state calculations are crucial in understanding the feasibility and kinetics of such reactions. These calculations map out the potential energy surface of the reaction, identifying the high-energy transition states that connect reactants to products.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in dissecting the mechanisms of reductive amination. These studies reveal that the reaction typically proceeds through two main stages: the formation of an imine intermediate followed by its reduction.
For the initial imine formation, which involves the condensation of an amine with a carbonyl group, DFT calculations on analogous systems have shown that the process can occur via a stepwise or concerted mechanism. The presence of a co-catalyst, such as an acid, can significantly influence the reaction pathway. For instance, an acid catalyst can protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the amine. The subsequent dehydration to form the imine also has its own set of transition states, the energies of which determine the rate of this step.
The table below presents hypothetical relative Gibbs free energies for the key steps in the reductive amination of methyl pyruvate (B1213749) with propylamine, based on analogous systems studied computationally. These values illustrate the typical energetic landscape of such a reaction.
| Reaction Step | Intermediate/Transition State | Relative Gibbs Free Energy (kcal/mol) |
| Reactants | Methyl Pyruvate + Propylamine | 0.0 |
| Nucleophilic Addition TS | Transition state for C-N bond formation | +15.2 |
| Hemiaminal Intermediate | C(OH)(NH-propyl) intermediate | +5.8 |
| Dehydration TS | Transition state for water elimination | +22.5 |
| Iminium Ion | Protonated imine intermediate | +12.3 |
| Reduction TS | Transition state for hydride transfer | +18.9 |
| Product | This compound | -15.1 |
Note: The data in this table is illustrative and based on findings from computational studies on analogous reductive amination reactions. researchgate.netnih.gov The values represent a plausible energetic profile.
The solvent environment can have a profound impact on reaction mechanisms and energetics. Computational studies incorporating solvent effects, either through implicit continuum models or explicit solvent molecules, provide a more realistic picture of reactions in solution.
For reductive amination, the polarity of the solvent and its ability to form hydrogen bonds can influence the stability of reactants, intermediates, and transition states. A computational investigation into reductive amination highlighted that explicit water coordination to the aldehyde reactant leads to a stepwise nucleophilic addition with a lower activation barrier by 6-10 kcal/mol compared to a concerted mechanism. nih.govrsc.org Water, acting as a green solvent, can also promote the reduction step and help prevent the formation of byproducts. nih.gov However, an excess of water could potentially drive the reverse reaction, the hydrolysis of the imine intermediate. nih.gov
The choice of solvent also plays a role in catalyst-free N-alkylation reactions. Studies have shown that the dielectric constant of the solvent is a key factor, with less polar solvents sometimes favoring the desired reaction pathway. researchgate.net In the context of developing a solvent selection guide for reductive amination, it was found that solvents like ethyl acetate, dimethyl carbonate, and 2-methyltetrahydrofuran (B130290) can be viable alternatives to chlorinated solvents, demonstrating comparable performance in many cases. researchgate.net
Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions
MD simulations can be used to study the self-assembly of amino acid derivatives, a phenomenon driven by intermolecular interactions such as hydrogen bonding and hydrophobic effects. For instance, simulations have been used to investigate the formation of peptide nanotubes from phenylalanine derivatives, revealing the influence of chirality on the resulting helical structures. nih.gov
In the context of this compound, MD simulations could be employed to understand its behavior in aqueous solution. These simulations would track the movement of the molecule and surrounding water molecules, revealing details about the hydration shell and the nature of hydrogen bonds formed between the ester and amine functionalities and the solvent. The propyl group would introduce a degree of hydrophobicity, influencing the molecule's orientation at interfaces and its potential for aggregation.
Furthermore, MD simulations are a powerful tool for studying the interactions between small molecules like this compound and larger biological macromolecules, such as enzymes or receptors. By simulating the molecule in the active site of a protein, for example, one could predict binding affinities and modes of interaction, which is crucial for applications in medicinal chemistry and drug design. Coarse-grained MD simulations, in particular, are useful for modeling larger systems, such as the formation of nanoparticles from polymers containing amino ester moieties for drug delivery applications. nih.gov
Analytical Methodologies for Purity and Quantitative Assessment
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components within a mixture. For Methyl 2-(propylamino)propanoate, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are highly suitable methods.
Gas Chromatography (GC) Method Development and Validation
Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds. vu.lt Given the likely volatility of this compound, GC is an excellent choice for its purity assessment and quantification.
Method Development:
The development of a robust GC method involves the systematic optimization of several key parameters to achieve the desired separation and sensitivity.
Column Selection: A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane, would be a suitable starting point. researchgate.net The column dimensions (length, internal diameter, and film thickness) would be selected to balance resolution and analysis time. vu.lt
Inlet and Detector: A split/splitless inlet is commonly used for capillary GC. For detection, a Flame Ionization Detector (FID) offers high sensitivity for organic compounds.
Carrier Gas and Flow Rate: Nitrogen or helium can be used as the carrier gas, with the flow rate optimized for the best column efficiency. google.com
Temperature Program: A temperature gradient is typically employed, starting at a low temperature to resolve volatile impurities and ramping up to elute the main analyte and any less volatile impurities. bibliotekanauki.pl
Validation:
Once developed, the GC method must be validated according to guidelines such as those from the International Conference on Harmonisation (ICH) to ensure its reliability. researchgate.net Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
Linearity: The demonstration of a proportional relationship between the analyte concentration and the detector response over a defined range.
Accuracy: The closeness of the test results to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
A hypothetical GC method for the analysis of this compound is presented in Table 1.
Table 1: Illustrative Gas Chromatography Method Parameters
| Parameter | Condition |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Nitrogen or Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | Initial temp 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) at 300°C |
| Diluent | Methanol (B129727) or Dichloromethane |
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.
Method Development:
Column Selection: A C18 or C8 column is typically the first choice for RP-HPLC. The particle size and column dimensions are selected based on the desired efficiency and analysis speed. sielc.com
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. sielc.com The pH of the aqueous phase is critical for controlling the retention and peak shape of ionizable compounds like amines. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to separate components with a wide range of polarities.
Detector: A UV detector is commonly used if the analyte possesses a chromophore. For compounds with poor UV absorbance, an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed.
Flow Rate and Column Temperature: These are optimized to achieve good resolution and acceptable analysis times.
Validation:
Similar to GC, the HPLC method must undergo rigorous validation to establish its suitability for its intended purpose. The validation parameters are the same as those listed for the GC method.
An illustrative RP-HPLC method is outlined in Table 2.
Table 2: Illustrative High-Performance Liquid Chromatography Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound contains a chiral center, it can exist as two enantiomers. In many applications, particularly in the pharmaceutical industry, it is crucial to separate and quantify these enantiomers to determine the enantiomeric excess (e.e.) of the desired isomer. yakhak.org Chiral chromatography is the most widely used technique for this purpose.
Method Development:
Chiral separations are typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are very common and effective for a broad range of chiral compounds, including amino acid esters. yakhak.org The mobile phase in chiral HPLC often consists of a mixture of alkanes (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). sigmaaldrich.com
The development process involves screening different CSPs and mobile phase compositions to find the optimal conditions for enantiomeric resolution. sigmaaldrich.com
Hyphenated Techniques for Enhanced Analytical Specificity
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, provide a higher degree of specificity and are invaluable for impurity identification.
GC-MS for Volatile Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) couples the separation power of GC with the identification capabilities of mass spectrometry. uoguelph.ca As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification by comparison to a spectral library. uoguelph.ca
GC-MS is particularly useful for identifying unknown impurities in a sample of this compound. researchgate.net The sensitivity of modern MS detectors also allows for the trace-level analysis of genotoxic or other harmful impurities. researchgate.net
LC-MS for Non-Volatile Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of a wide array of compounds, especially those that are not amenable to GC analysis. uoguelph.ca In LC-MS, the eluent from the HPLC column is introduced into a mass spectrometer.
For a compound like this compound, LC-MS can be used for:
Confirmation of Identity: By determining the accurate mass of the molecular ion.
Impurity Profiling: Identifying and quantifying impurities, even at very low levels. mdpi.com
Structural Elucidation: By analyzing the fragmentation patterns of the analyte and its impurities.
The choice of ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or Orbitrap) depends on the specific analytical requirements. unimi.it
A summary of the applicability of these hyphenated techniques is provided in Table 3.
Table 3: Application of Hyphenated Techniques
| Technique | Primary Application | Key Advantages |
| GC-MS | Identification and quantification of volatile impurities. | High specificity from mass spectral data, access to extensive spectral libraries for identification. uoguelph.ca |
| LC-MS | Identification and quantification of non-volatile or thermally labile impurities. | Applicable to a wide range of compounds, provides molecular weight and structural information. mdpi.com |
Titrimetric and Elemental Analysis Methods for Compound Characterization
Titrimetric and elemental analyses are foundational methods for characterizing new chemical entities. They provide quantitative data on functional groups and elemental composition, which are crucial for confirming the molecular structure and assessing the purity of a substance like this compound.
Titrimetric Analysis
Titration is a classic quantitative chemical analysis method used to determine the concentration of an identified analyte. For this compound, which possesses a basic secondary amine group (the propylamino group), acid-base titration is a suitable method for quantification. scribd.com
Given the compound's structure, a non-aqueous acid-base titration would likely be employed. The basic nitrogen atom can be titrated with a standardized solution of a strong acid, such as perchloric acid dissolved in a non-aqueous solvent like glacial acetic acid. The endpoint of the titration, where all the amine has been neutralized, can be detected using a potentiometric sensor or a suitable colorimetric indicator. acs.org The procedure for titrating amino acids generally involves dissolving a precisely weighed amount of the sample in an appropriate solvent and titrating with a standardized titrant to a clear endpoint. scribd.com While titrimetry is a simple and cost-effective technique, its sensitivity may be lower compared to instrumental methods. researchgate.net
A hypothetical set of results for a non-aqueous potentiometric titration of a batch of this compound is presented below.
| Parameter | Value |
| Sample Weight | 250.5 mg |
| Titrant | 0.1000 M Perchloric Acid |
| Titrant Volume at Endpoint | 17.25 mL |
| Calculated Purity | 99.8% |
| Stoichiometric Molar Ratio | 1:1 |
Elemental Analysis
Elemental analysis, often referred to as CHN analysis (Carbon, Hydrogen, Nitrogen), is a destructive method that provides the mass percentages of these elements in a sample. innovagen.com This technique is fundamental for verifying the empirical formula of a synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the compound's molecular formula (C₇H₁₅NO₂). A close match between the experimental and theoretical values provides strong evidence for the compound's identity and purity. innovagen.com Any significant deviation could indicate the presence of impurities, residual solvents, or water.
The theoretical elemental composition of this compound is calculated from its molecular weight (145.20 g/mol ).
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 7 | 84.07 | 57.90% |
| Hydrogen | H | 1.01 | 15 | 15.15 | 10.43% |
| Nitrogen | N | 14.01 | 1 | 14.01 | 9.65% |
| Oxygen | O | 16.00 | 2 | 32.00 | 22.02% |
Method Validation for Precision, Accuracy, and Robustness in Chemical Matrices
For an analytical method to be considered reliable for routine quality control or quantitative studies, it must undergo a validation process. iiste.org Method validation demonstrates that an analytical procedure is suitable for its intended purpose. researchgate.net The International Council for Harmonisation (ICH) provides guidelines, such as Q2(R1), that outline the parameters to be evaluated. gmp-compliance.orgloesungsfabrik.de For a quantitative impurity test or an assay of an active substance, key validation parameters include precision, accuracy, and robustness. loesungsfabrik.de
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is typically expressed as the relative standard deviation (RSD). Precision is usually considered at two levels:
Repeatability: The precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. researchgate.net
For most drug substance assays, an RSD of not more than 2% is generally considered acceptable. pensoft.net
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix. The results are expressed as the percent recovery. nih.gov For an assay of a drug substance, recovery is typically expected to be within the range of 98.0% to 102.0%. pensoft.net
Robustness
Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. pharmaguru.cochromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com For a chromatographic method, such as HPLC or GC, which would likely be used for purity and quantitative analysis of this compound, robustness is tested by intentionally varying parameters like:
Mobile phase composition (e.g., ±2% organic solvent)
pH of the mobile phase buffer (e.g., ±0.2 units)
Column temperature (e.g., ±5 °C)
Flow rate (e.g., ±10%)
The method is considered robust if the system suitability requirements (e.g., peak resolution, tailing factor) continue to be met under these varied conditions. pharmaguru.co Additionally, robustness can be evaluated in terms of the sample matrix, assessing how variations in the matrix composition might affect analytical results. ut.ee
The table below summarizes typical acceptance criteria for these validation parameters for a quantitative HPLC or GC method, based on ICH guidelines.
| Validation Parameter | Test | Acceptance Criteria |
| Precision | Repeatability (n=6) | RSD ≤ 2.0% |
| Intermediate Precision | RSD ≤ 2.0% | |
| Accuracy | Recovery (e.g., at 3 concentration levels) | 98.0% - 102.0% mean recovery |
| Robustness | Deliberate variation of method parameters | System Suitability Test (SST) criteria must pass under all conditions. |
Role As a Building Block in Complex Organic Synthesis and Catalysis
Utilization as a Chiral Building Block in Asymmetric Synthesis
The presence of a stereocenter at the α-carbon of the propanoate backbone makes methyl 2-(propylamino)propanoate a valuable chiral building block. nih.govelsevierpure.comwiley.commdpi.com Chiral building blocks are enantiomerically pure or enriched compounds that are incorporated into a larger molecule to introduce a specific stereochemistry. nih.govelsevierpure.comwiley.commdpi.com The use of such building blocks is a powerful strategy in asymmetric synthesis, which aims to produce chiral molecules with a high degree of stereochemical control. nih.govelsevierpure.comwiley.commdpi.com
The general strategy for incorporating such building blocks involves coupling the amino group with a carboxylic acid or the ester group with an amine, forming amide bonds that are the hallmark of peptide structures. The chirality of this compound would be transferred to the resulting peptidomimetic, influencing its three-dimensional conformation and, consequently, its interaction with biological targets.
The reactivity of the secondary amine and the ester group in this compound makes it a suitable precursor for the synthesis of various nitrogen-containing heterocycles. These cyclic structures are prevalent in pharmaceuticals, agrochemicals, and materials science.
For instance, intramolecular cyclization reactions can be envisioned. By modifying the propyl group to contain a suitable electrophilic center, an intramolecular nucleophilic attack by the secondary amine could lead to the formation of cyclic structures such as piperidines or pyrrolidines, depending on the length of the tether. Alternatively, intermolecular reactions with bifunctional reagents can lead to a variety of heterocyclic systems. For example, reaction with a dicarbonyl compound could lead to the formation of a diazepine (B8756704) or a related seven-membered ring system. The ester functionality can also be a handle for further transformations, such as reduction to an alcohol followed by cyclization, or conversion to an amide which can then participate in ring-closing reactions.
Application as a Ligand in Transition Metal Catalysis
The secondary amine in this compound can act as a coordinating atom for transition metals, making it and its derivatives potential ligands in catalysis. acs.org Ligands play a crucial role in catalysis by modulating the electronic and steric properties of the metal center, thereby influencing the activity and selectivity of the catalyst.
To be an effective ligand, the parent molecule, this compound, often requires modification. The development of new ligands frequently involves the synthesis of derivatives where additional coordinating groups are introduced to create multidentate ligands. These ligands can form more stable complexes with the metal center, leading to improved catalytic performance.
For example, the propyl group could be functionalized with another donor atom, such as a phosphine, another amine, or a hydroxyl group, to create bidentate or tridentate ligands. The ester group can also be modified, for instance, by conversion to an amide bearing a coordinating substituent. The chirality of the original molecule is a key feature, as it can lead to the formation of chiral catalysts for asymmetric reactions.
Table 1: Potential Ligand Modifications of this compound
| Modification Site | Potential Functional Group | Resulting Ligand Type |
| Propyl Group | Introduction of a phosphine | Aminophosphine (P,N) |
| Propyl Group | Introduction of a hydroxyl group | Aminoalcohol |
| Ester Group | Conversion to an N-substituted amide with a coordinating group | Aminoamide |
Derivatives of amino acid esters have been successfully employed as ligands in various transition metal-catalyzed reactions, including hydrogenation and carbonylation. researchgate.netgoogle.com In asymmetric hydrogenation, a chiral ligand directs the approach of a substrate to the metal center, leading to the preferential formation of one enantiomer of the product. researchgate.net
For instance, a chiral ligand derived from this compound could be used in the rhodium- or ruthenium-catalyzed asymmetric hydrogenation of prochiral olefins or ketones. researchgate.net The stereochemical outcome of the reaction would be influenced by the absolute configuration of the chiral center in the ligand.
In carbonylation reactions, where a carbonyl group is introduced into an organic molecule, ligands are essential for controlling the regioselectivity and stereoselectivity of the process. google.com A ligand based on this compound could potentially influence the site of carbon monoxide insertion and the stereochemistry of the resulting product.
Table 2: Potential Catalytic Applications of this compound-Derived Ligands
| Reaction Type | Metal | Potential Substrate | Desired Outcome |
| Asymmetric Hydrogenation | Rhodium, Ruthenium | Prochiral olefins, ketones | Enantiomerically enriched alkanes, alcohols |
| Carbonylation | Palladium, Rhodium | Alkenes, alkynes | Regio- and stereoselective formation of carbonyl compounds |
Integration into Polymer Architectures as a Monomer or Modifier
The bifunctionality of this compound also lends itself to applications in polymer chemistry. researchgate.net It can potentially be used as a monomer in the synthesis of new polymers or as a modifier to introduce specific functionalities into existing polymer chains.
If used as a monomer, the amino and ester groups can participate in polymerization reactions. For example, polycondensation with a dicarboxylic acid could lead to the formation of a polyamide, while reaction with a diol could produce a polyester (B1180765) with pendant propylamino groups. The resulting polymers would possess unique properties conferred by the incorporated monomer units, such as chirality and the presence of secondary amine groups that can be further functionalized.
As a polymer modifier, this compound can be grafted onto existing polymer backbones containing reactive sites. This would allow for the introduction of its specific chemical features onto the surface or throughout the bulk of a material, potentially altering its physical or chemical properties.
Environmental Fate and Chemical Degradation Pathways in Abiotic Systems
Photochemical Degradation Under Simulated Environmental Conditions
No studies detailing the photochemical degradation of Methyl 2-(propylamino)propanoate under simulated environmental conditions were identified. Such research would typically involve exposing the compound to controlled light sources that mimic natural sunlight to determine its photolytic stability and potential transformation into other products. The rate of degradation and the identification of photoproducts would be crucial for assessing its persistence in sunlit surface waters and on terrestrial surfaces.
Hydrolytic Stability and Transformation Products in Aquatic Environments
There is no specific information available on the hydrolytic stability of this compound across a range of environmentally relevant pH values (e.g., pH 4, 7, and 9). As an ester, it can be anticipated to undergo hydrolysis to form propanoic acid and methyl 2-aminopropanoate. However, the rate of this reaction, its dependence on temperature and pH, and the potential for further degradation of the initial hydrolysis products have not been documented for this specific compound.
Oxidative Degradation Mechanisms in Air and Soil Systems
Data regarding the oxidative degradation of this compound in air and soil are not available. In the atmosphere, the reaction rate with hydroxyl radicals (•OH) would be a primary determinant of its persistence. In soil systems, abiotic oxidative processes mediated by minerals (e.g., manganese oxides) could contribute to its degradation. However, without specific studies, the half-life and degradation products resulting from these oxidative pathways remain unknown.
Adsorption and Leaching Behavior in Soil Models (Chemical Interactions with Soil Components)
No published research was found that investigates the adsorption and leaching behavior of this compound in soil models. The mobility of this compound in soil would be influenced by its interaction with soil components such as organic matter and clay particles. Key parameters like the soil organic carbon-water (B12546825) partitioning coefficient (Koc) have not been determined, making it impossible to predict its potential for leaching into groundwater.
Chemical Transformation Products Identification and Characterization
As no studies on the degradation of this compound were found, there is no information on the identity and characterization of its chemical transformation products in various environmental compartments. Identifying these products would be essential for a complete environmental risk assessment, as they could be more or less toxic and persistent than the parent compound.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Enhanced Efficiency
The development of efficient and sustainable synthetic methodologies is a primary goal in modern chemistry. For Methyl 2-(propylamino)propanoate, future research could focus on moving beyond traditional esterification and reductive amination protocols.
Current methods for synthesizing similar amino acid esters often involve multi-step processes that may suffer from drawbacks like harsh reaction conditions or the use of hazardous reagents. mdpi.comnih.gov For instance, the use of thionyl chloride or strong acids like gaseous hydrochloric acid, while effective, presents safety and waste disposal challenges. mdpi.com A convenient method for synthesizing amino acid methyl esters utilizes trimethylchlorosilane in methanol (B129727) at room temperature, offering good to excellent yields for a range of amino acids. mdpi.comresearchgate.net This approach is compatible with both natural and other aliphatic and aromatic amino acids. mdpi.comresearchgate.net
Future synthetic strategies could explore:
Catalytic Approaches: Investigating novel organocatalytic or transition-metal-catalyzed reactions could lead to more efficient and selective syntheses. For example, cobalt-catalyzed aza-Barbier reactions have been used for the synthesis of unnatural α-amino esters. organic-chemistry.org The development of chiral catalysts could also enable the stereocontrolled synthesis of specific enantiomers of this compound. frontiersin.orgnih.gov
One-Pot Procedures: Designing single-flask reactions that combine multiple synthetic steps would significantly improve efficiency by reducing purification steps and solvent usage. uni-stuttgart.deacs.org
Green Chemistry Principles: Employing environmentally benign solvents, reducing energy consumption, and utilizing renewable starting materials are crucial considerations for developing sustainable synthetic routes.
Exploration of Advanced Spectroscopic Techniques for Detailed Structural Insights
A thorough understanding of a molecule's three-dimensional structure is fundamental to understanding its properties and reactivity. While standard spectroscopic techniques like NMR and IR are essential, advanced methods can provide deeper insights into the conformational dynamics and subtle structural features of this compound.
Advanced spectroscopic techniques that could be employed include:
Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HETCOR, and NOESY can elucidate the connectivity and spatial relationships between atoms, which is crucial for confirming the structure and determining the preferred conformation of the molecule in solution. iitm.ac.innumberanalytics.com
Chiroptical Spectroscopy: Methods like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be invaluable for characterizing the stereochemistry of chiral centers within the molecule. iitm.ac.in
Mass Spectrometry: High-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) can provide precise molecular weight determination and detailed fragmentation patterns, aiding in structural confirmation. iitm.ac.innumberanalytics.com
The application of these techniques would allow for a comprehensive structural characterization of this compound, forming a solid foundation for further research. britannica.com
Further Elucidation of Chemical Reactivity and Stereocontrol
The reactivity of this compound is dictated by its functional groups: the secondary amine, the ester, and the chiral center at the α-carbon. A detailed investigation into its chemical transformations is essential for understanding its potential applications.
Key areas for future reactivity studies include:
Reactions at the Amino Group: The secondary amine can undergo acylation, alkylation, and other modifications to create a library of N-substituted derivatives. aklectures.com
Reactions at the Ester Group: Hydrolysis, amidation, or reduction of the methyl ester would provide access to the corresponding carboxylic acid, amides, or amino alcohol, respectively, each with potentially unique properties. libretexts.org
Stereocontrolled Reactions: Developing reactions that proceed with high stereoselectivity is critical. This includes the stereocontrolled synthesis of the molecule itself and subsequent reactions that maintain or control the configuration of the chiral center. rsc.orgrsc.orgnih.gov For instance, the use of chiral catalysts in allylation reactions of amino acid esters has been shown to produce quaternary amino acids with high enantioselectivity. frontiersin.orgacs.org
Understanding and controlling the reactivity and stereochemistry will be paramount for designing derivatives with specific functions.
Design and Synthesis of Chemically Diverse Derivatives for Materials or Catalytic Applications
The core structure of this compound serves as a scaffold for the synthesis of a wide array of derivatives with potential applications in materials science and catalysis.
Future research could focus on creating derivatives such as:
Polymers: The bifunctional nature of the corresponding amino acid (2-(propylamino)propanoic acid) could allow for its incorporation into polyamide or polyester (B1180765) backbones, potentially leading to new biodegradable or functional polymers. Amino acid esters are known intermediates in the synthesis of polymer materials. nih.gov
Ligands for Catalysis: The nitrogen and oxygen atoms can act as coordination sites for metal ions. By modifying the propyl group or the methyl ester, it may be possible to design ligands that, when complexed with a metal, catalyze specific chemical reactions. Chiral aldehyde catalysis, for example, has been shown to be effective in the asymmetric reactions of N-unprotected amino acid esters. frontiersin.orgnih.gov
Self-Assembling Systems: The amphiphilic nature that can be imparted through derivatization could lead to molecules that self-assemble into ordered structures like micelles or vesicles, which have applications in drug delivery and nanotechnology.
The systematic design and synthesis of such derivatives could unlock novel applications for this class of compounds.
Application of Machine Learning and AI in Predicting Properties and Reactions (Chemical Focus)
Future applications of AI and ML in this context include:
Property Prediction: ML models can be trained on existing chemical databases to predict a wide range of properties for new molecules, including solubility, boiling point, and toxicity. mit.edunih.govresearch.google This can help to prioritize which derivatives to synthesize and test.
Reaction Prediction: AI algorithms can predict the most likely products of a chemical reaction, and even suggest optimal reaction conditions, saving significant time and resources in the laboratory. chemintelligence.comdartmouth.eduibm.com Some models can predict the transition state of a reaction, providing insights into the reaction mechanism. medium.com
De Novo Design: Generative AI models can design novel molecules with desired properties, providing a starting point for the synthesis of new derivatives of this compound tailored for specific applications.
By integrating these computational approaches, the exploration of the chemical space around this compound can be made more efficient and targeted. acs.org
Q & A
Q. What are the standard synthetic routes for Methyl 2-(propylamino)propanoate, and how can reaction conditions be optimized for higher yield?
this compound is typically synthesized via multi-step reactions involving condensation, alkylation, or esterification. For example, a common approach involves reacting propylamine with a methyl ester precursor under controlled pH and temperature. Catalysts such as palladium or acid/base systems can enhance reaction efficiency. Optimization strategies include:
- Adjusting molar ratios of reactants to minimize side products.
- Using inert atmospheres (e.g., nitrogen) to prevent oxidation.
- Employing polar aprotic solvents (e.g., DMF) to improve solubility.
Yield improvements (up to 85%) have been achieved by optimizing reaction time and temperature gradients .
Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?
Key techniques include:
- NMR Spectroscopy : - and -NMR confirm molecular structure by identifying peaks corresponding to the propylamino group (δ 1.2–1.6 ppm for CH groups) and ester carbonyl (δ 170–175 ppm).
- FT-IR : Stretching vibrations for N–H (3300–3500 cm) and C=O (1720–1740 cm) validate functional groups.
- Mass Spectrometry (HRMS) : Molecular ion peaks ([M+H]) confirm molecular weight (e.g., m/z 160.12 for CHNO).
Data interpretation requires cross-referencing with databases like NIST or PubChem to validate spectral assignments .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Critical safety measures include:
- Engineering Controls : Use fume hoods to limit airborne exposure.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Emergency Procedures : Immediate rinsing with water for skin/eye contact and access to emergency showers.
- Waste Management : Segregate contaminated materials and avoid disposal via standard sinks. Training on hazard communication (GHS) is essential, as outlined in chemical safety guidelines .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Contradictions often arise from variations in assay conditions or impurity profiles. To address this:
- Standardize Assay Protocols : Use consistent cell lines (e.g., HEK293 for receptor studies) and control for pH/temperature.
- Comparative Impurity Profiling : Analyze batch-specific impurities via HPLC (e.g., using C18 columns) to correlate biological effects with purity levels.
- Meta-Analysis : Aggregate data from multiple studies (e.g., 71+ references as in ) to identify trends, adjusting for variables like solvent choice or concentration ranges .
Q. What strategies are effective in minimizing impurities during synthesis, and how are these impurities characterized?
Common impurities include unreacted amines or ester hydrolysis byproducts. Mitigation strategies:
- Chromatographic Purification : Flash chromatography (silica gel, ethyl acetate/hexane eluent) removes polar impurities.
- In-Situ Monitoring : Use TLC or inline IR to track reaction progress.
- Advanced Characterization : LC-MS/MS identifies trace impurities (e.g., methyl propionate derivatives), while -NMR quantifies residual solvents. Reference standards (e.g., EP-grade impurities in ) aid in quantification .
Q. What computational modeling approaches are suitable for predicting interaction mechanisms with biological targets?
- Molecular Docking : Software like AutoDock Vina predicts binding affinities to receptors (e.g., imidazole-linked enzymes).
- MD Simulations : GROMACS models dynamic interactions over time, highlighting stability of ligand-protein complexes.
- QSAR Studies : Correlate structural features (e.g., propyl chain length) with activity data to design analogs. Preliminary studies suggest the propylamino group enhances hydrogen bonding with active sites, as seen in related imidazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
